

NS19504: A Technical Guide to its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS19504 is a small molecule activator of the large-conductance Ca²⁺-activated potassium (BK) channel, identified through high-throughput screening.[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and a plausible chemical synthesis route for **NS19504**. Detailed experimental protocols for its biological characterization are presented, alongside structured quantitative data and visualizations of key pathways and workflows to support further research and development in the field of BK channel modulation.

Discovery of NS19504

NS19504, with the chemical name 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine, was identified as a novel positive modulator of BK channels through a high-throughput fluorometric imaging plate reader (FLIPR)-based screening assay.[1][3][4] This initial screen was designed to identify compounds that enhance BK channel activity, a promising therapeutic target for conditions such as urinary bladder disorders.[1][2][3] The discovery was made by scientists at NeuroSearch.[1]

Mechanism of Action and Pharmacological Profile

NS19504 acts as a positive modulator of BK channels.[1] Electrophysiological studies have demonstrated that it activates both heterologously expressed human BK (hBK) channels in

HEK293 cells and native BK channels in guinea pig urinary bladder smooth muscle cells.[1]

The key mechanistic features of **NS19504** include:

- Activation of BK Channels: **NS19504** activates BK channels in a concentration-dependent manner, with an EC₅₀ value of 11.0 \pm 1.4 μ M as determined by a fluorometric assay.[1][3]
- Modulation of Voltage-Dependence: The compound causes a significant leftward shift in the
 voltage activation curve of BK channels. At a concentration of 10 μM, NS19504 shifts the
 voltage activation curve by approximately 60 mV, meaning the channels open at more
 hyperpolarized membrane potentials.[1]
- Effect on Smooth Muscle Contraction: In isolated guinea pig urinary bladder strips, NS19504
 (1 μΜ) effectively reduces spontaneous phasic contractions. This effect is inhibited by the specific BK channel blocker iberiotoxin, confirming its mechanism of action. Notably, NS19504 has a minimal effect on nerve-evoked contractions and no effect on contractions induced by high potassium concentrations, suggesting a degree of selectivity for modulating spontaneous activity over normal physiological responses.[1]

Ouantitative Pharmacological Data

Parameter	Value	Cell/Tissue Type	Assay Type	Reference
EC50	11.0 ± 1.4 μM	HEK293 cells expressing hBK	Fluorometric Imaging Plate Reader (FLIPR)	[1][3]
Voltage Activation Shift	-60 mV at 10 μM	HEK293 cells expressing hBK	Whole-cell & Inside-out Patch- clamp	[1]
Effect on Spontaneous Contractions	Reduction at 1 μΜ	Guinea pig urinary bladder strips	Isometric Tension Recording	[1]

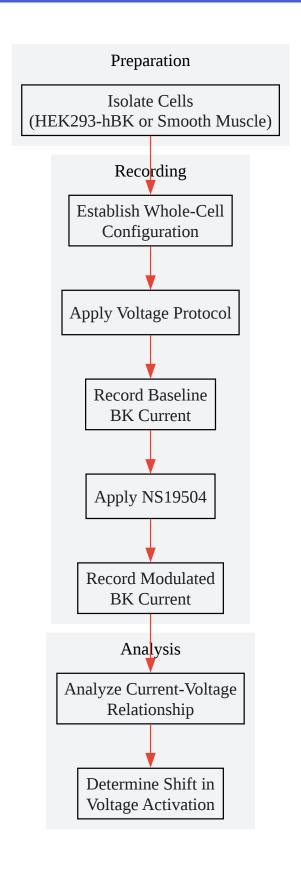
Experimental Protocols High-Throughput Screening (FLIPR-based Assay)

The discovery of **NS19504** was facilitated by a high-throughput screening campaign using a FLIPR-based assay to identify BK channel activators.

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human BK channel α-subunit.
- Assay Principle: The assay is based on the influx of a surrogate ion (e.g., TI+) through open BK channels, which leads to a change in fluorescence of a specific intracellular dye.
- Protocol Outline:
 - HEK293-hBK cells are plated in 384-well plates.
 - Cells are loaded with a thallium-sensitive fluorescent dye.
 - A baseline fluorescence is established.
 - Test compounds (including NS19504) are added to the wells.
 - A stimulus to open the BK channels (e.g., a depolarizing concentration of K⁺ and a specific concentration of Ca²⁺) along with TI⁺ is added.
 - The change in fluorescence intensity over time is measured using a FLIPR instrument. An
 increase in fluorescence indicates BK channel activation.

Click to download full resolution via product page

FLIPR-based high-throughput screening workflow for BK channel activators.


Electrophysiology (Patch-Clamp)

Further characterization of **NS19504**'s effect on BK channels was performed using manual and automated patch-clamp electrophysiology.

- Cell Preparations:
 - HEK293 cells stably expressing hBK channels.
 - Freshly isolated smooth muscle cells from guinea pig urinary bladder.
- Recording Configurations:
 - Whole-cell: To measure the overall current through all BK channels in a single cell.
 - Inside-out: To study the direct effect of NS19504 on the intracellular face of the BK channel.
- Key Experimental Steps (Whole-Cell):
 - A glass micropipette forms a high-resistance seal with the cell membrane.
 - The membrane patch is ruptured to gain electrical access to the cell's interior.
 - The cell is held at a specific holding potential (e.g., -80 mV).
 - Voltage steps or ramps are applied to elicit BK channel currents.
 - NS19504 is applied to the bath solution at various concentrations.
 - The resulting changes in current amplitude and voltage-dependence of activation are recorded and analyzed.

Click to download full resolution via product page

Workflow for whole-cell patch-clamp electrophysiology experiments.

Isolated Tissue Contractility Studies

The physiological effect of **NS19504** on smooth muscle function was assessed using isolated urinary bladder strips.

- Tissue Preparation: Urinary bladders are dissected from guinea pigs, and longitudinal smooth muscle strips are prepared.
- Experimental Setup: The tissue strips are mounted in organ baths containing physiological salt solution, maintained at 37°C, and bubbled with carbogen (95% O₂, 5% CO₂). Changes in muscle tension are recorded using isometric force transducers.
- Protocol:
 - Tissue strips are equilibrated under a resting tension.
 - Spontaneous phasic contractions are recorded.
 - NS19504 is added cumulatively to the organ bath.
 - The concentration-dependent effect on the amplitude and frequency of spontaneous contractions is measured.
 - In separate experiments, the effect of NS19504 on contractions evoked by electrical field stimulation or high KCl is determined.

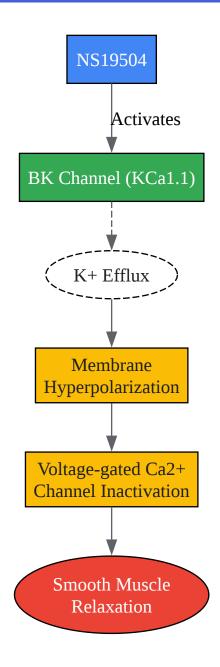
Chemical Synthesis of NS19504

A specific, detailed published synthesis protocol for **NS19504** (5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine) is not readily available in the public domain. However, based on the structure of the molecule, a plausible synthetic route can be proposed utilizing the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α -haloketone with a thioamide. For a related compound, 4-(4-bromophenyl)thiazol-2-amine, the synthesis involves the reaction of 2-bromo-1-(4-bromophenyl)ethanone with thiourea.

A likely synthetic pathway for **NS19504** would involve the reaction of a suitable 3-halo-1-(4-bromophenyl)propan-2-one with thiourea.

Proposed Synthetic Route

- Preparation of 1-bromo-3-(4-bromophenyl)propan-2-one (Intermediate 2): This α-haloketone intermediate can be synthesized from 4-bromophenylacetic acid (Intermediate 1). The acid would first be converted to its acid chloride, followed by reaction with diazomethane and then HBr. A safer alternative would be reaction of the acid chloride with a suitable C1-synthon followed by bromination.
- Hantzsch Thiazole Synthesis of NS19504 (Final Product): The α-haloketone (Intermediate 2) is then reacted with thiourea in a suitable solvent, such as ethanol, to yield 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine (NS19504) via cyclocondensation.


Click to download full resolution via product page

Proposed synthetic workflow for NS19504.

Signaling Pathway

NS19504 modulates cellular function by directly activating BK channels, which are key regulators of membrane potential and intracellular Ca²⁺ levels.

Click to download full resolution via product page

Signaling pathway of **NS19504**-mediated BK channel activation.

Conclusion

NS19504 is a valuable pharmacological tool for studying the physiological and pathophysiological roles of BK channels. Its discovery through high-throughput screening and subsequent characterization have provided significant insights into its mechanism of action as a potent and selective BK channel activator. While a specific published synthesis protocol remains to be fully detailed, a plausible synthetic route via the Hantzsch thiazole synthesis

provides a strong basis for its chemical preparation. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of ion channel pharmacology and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. | BioWorld [bioworld.com]
- 2. uokerbala.edu.iq [uokerbala.edu.iq]
- 3. NS19504: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2682390A1 2-aminothiazole derivative, preparation method, and use Google Patents [patents.google.com]
- To cite this document: BenchChem. [NS19504: A Technical Guide to its Discovery and Chemical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662380#ns19504-discovery-and-chemical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com